molecular formula C12H11NOS B8520119 (+/-)-1,4-dihydro-2-(3-thienyl)-2H-3,1-benzoxazine

(+/-)-1,4-dihydro-2-(3-thienyl)-2H-3,1-benzoxazine

Cat. No. B8520119
M. Wt: 217.29 g/mol
InChI Key: MGKQZWBETCVURI-UHFFFAOYSA-N
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Patent
US06156747

Procedure details

A mixture of 2-aminobenzyl alcohol (0.1218 mol), 3-thiophenecarboxaldehyde (0.1218 mol) and molecular sieves (3 Å) in 2-propanol (150 ml) was stirred overnight at room temperature. The crude reaction mixture was filtered, the residue was treated with CH2Cl2, and the mixture was filtered again. The solvent was evaporated, yielding 21.53 g (81%) of (±)-1,4-dihydro-2-(3-thienyl)-2H-3,1-benzoxazine (interm. 3).
Quantity
0.1218 mol
Type
reactant
Reaction Step One
Quantity
0.1218 mol
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:9]=[CH:8][CH:7]=[CH:6][C:3]=1[CH2:4][OH:5].[S:10]1[CH:14]=[CH:13][C:12]([CH:15]=O)=[CH:11]1>CC(O)C>[S:10]1[CH:14]=[CH:13][C:12]([CH:15]2[O:5][CH2:4][C:3]3[CH:6]=[CH:7][CH:8]=[CH:9][C:2]=3[NH:1]2)=[CH:11]1

Inputs

Step One
Name
Quantity
0.1218 mol
Type
reactant
Smiles
NC1=C(CO)C=CC=C1
Name
Quantity
0.1218 mol
Type
reactant
Smiles
S1C=C(C=C1)C=O
Name
Quantity
150 mL
Type
solvent
Smiles
CC(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The crude reaction mixture
FILTRATION
Type
FILTRATION
Details
was filtered
ADDITION
Type
ADDITION
Details
the residue was treated with CH2Cl2
FILTRATION
Type
FILTRATION
Details
the mixture was filtered again
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
S1C=C(C=C1)C1NC2=C(CO1)C=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 21.53 g
YIELD: PERCENTYIELD 81%
YIELD: CALCULATEDPERCENTYIELD 81.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.